molecular formula C13H21NO4 B3040283 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate CAS No. 1823264-83-0

5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate

Cat. No.: B3040283
CAS No.: 1823264-83-0
M. Wt: 255.31 g/mol
InChI Key: DCPDPEJWXBANLM-UHFFFAOYSA-N
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Description

5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate typically involves the reaction of tert-butylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure. The final step involves esterification to introduce the carboxylate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.3]hexane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)9-6-13(9)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPDPEJWXBANLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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